2-Amino-3,6-dimethylbenzoic acid
Overview
Description
2-Amino-3,6-dimethylbenzoic acid is a compound with the CAS Number: 15540-91-7 . It has a molecular weight of 165.19 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H11NO2/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) . The compound contains a total of 23 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds .Physical and Chemical Properties Analysis
The compound has a melting point of 112-113 degrees . It is typically stored at room temperature .Scientific Research Applications
Synthesis Processes
- Synthesis Techniques : 2-Amino-3,6-dimethylbenzoic acid is synthesized through various methods. For instance, 2-amino-4,5-dimethylbenzoic acid can be synthesized from 3,4-dimethyl aniline via condensation, cyclization, and oxidation processes, yielding an overall 34.3% yield (Cheng Lin, 2013). Another synthesis approach involves the reduction of 2,6-dimethylbenzoic acid to produce derivatives like 2,6-dimethylphenylalanine (Zhang Lian, 2014).
Structural and Chemical Properties
- Steric Effects and Molecular Structure : The molecular structure of similar compounds, like 2,3-dimethylbenzoic acid, is studied using techniques such as X-ray diffraction and ab initio calculation. These studies reveal insights into molecular conformation and the effects of steric crowding (I. Císařová et al., 2000).
Biological and Medicinal Applications
- Antimicrobial and Anticancer Activities : Derivatives of 2,3,6-dimethylbenzoic acid, such as 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, show potential as antimicrobial and anticancer agents. These compounds exhibit significant activity against bacteria and fungi, and display properties suggestive of anticancer drug targets (S. Aravind et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : Novel amino acids based on corrosion inhibitors derived from benzoic acid analogs have been studied for their efficacy in protecting metal surfaces. These compounds show high inhibition efficiency and suggest potential for applications in material science (V. Srivastava et al., 2017).
Analytical Chemistry
- Analytical Applications : this compound and its derivatives are also used in analytical chemistry. For instance, it plays a role in the quantification of carcinogens in food using techniques like gas chromatography-negative ion mass spectrometry (S. Murray et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3,6-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKMPZBEUUAELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298385 | |
Record name | 2-amino-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-91-7 | |
Record name | 15540-91-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,6-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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